molecular formula C15H17Cl2N3O B15283264 (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B15283264
M. Wt: 326.2 g/mol
InChI Key: HVSHNJXTDCFINT-UHFFFAOYSA-N
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Description

(3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound. It features a complex structure with both aromatic and heterocyclic components, making it of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the aromatic component: Starting with a 3,4-dichloro-2-methoxybenzene derivative.

    Formation of the pyrazole ring: Using a suitable precursor such as 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.

    Coupling reaction: Combining the aromatic and pyrazole components through a nucleophilic substitution or similar reaction.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. Specific catalysts, solvents, and reaction conditions would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrazole moieties.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The aromatic ring with chloro substituents is likely to undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

While specific medical applications would require detailed studies, the compound’s structure suggests potential as a pharmacophore in drug development.

Industry

In industrial settings, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dichlorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
  • (3,4-dichloro-2-methoxyphenyl)(4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Uniqueness

The presence of both the methoxy group and the specific pyrazole derivative makes (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile unique

Properties

Molecular Formula

C15H17Cl2N3O

Molecular Weight

326.2 g/mol

IUPAC Name

2-(3,4-dichloro-2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile

InChI

InChI=1S/C15H17Cl2N3O/c1-9-7-15(2,3)20(19-9)12(8-18)10-5-6-11(16)13(17)14(10)21-4/h5-6,12H,7H2,1-4H3

InChI Key

HVSHNJXTDCFINT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=C(C(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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